

Molecular weight of 1,4-Diaminobenzene dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Diaminobenzene
dihydrochloride

Cat. No.: B120879

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight of **1,4-Diaminobenzene Dihydrochloride**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular weight of **1,4-Diaminobenzene dihydrochloride**. Beyond a simple numerical value, we will delve into the theoretical basis, experimental verification, and the practical implications of this fundamental chemical property.

Introduction: The Significance of 1,4-Diaminobenzene Dihydrochloride

1,4-Diaminobenzene dihydrochloride, also known by its common synonym p-Phenylenediamine dihydrochloride, is a crucial aromatic amine intermediate.^{[1][2]} Its applications are widespread, ranging from its role as a key component in the synthesis of polymers and as a curing agent to its use in the formulation of hair dyes.^[1] In the context of research and drug development, its purity and identity are paramount. A precise understanding of its molecular weight is the first step in confirming the integrity of the material, ensuring the accuracy of stoichiometric calculations in synthetic reactions, and validating analytical results.

This document provides a multi-faceted approach to understanding the molecular weight of this compound. We will begin with its theoretical calculation based on its molecular formula and then proceed to outline the authoritative experimental techniques used for its empirical verification, ensuring a self-validating system for its characterization.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential before proceeding with any experimental work. **1,4-Diaminobenzene dihydrochloride** is typically a white to slightly reddish crystalline powder.^[3] Its key identifiers and physical characteristics are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	benzene-1,4-diamine;dihydrochloride	PubChem ^[3]
Synonyms	p-Phenylenediamine dihydrochloride, 1,4-Benzenediamine dihydrochloride	Chem-Impex, PubChem ^{[3][4]}
CAS Number	624-18-0	Vertex AI Search, Chem-Impex ^{[1][4]}
Molecular Formula	C ₆ H ₁₀ Cl ₂ N ₂ or C ₆ H ₈ N ₂ ·2HCl	PubChem, HiMedia Laboratories ^{[2][3]}
Appearance	White to off-white or grey crystalline powder	Chem-Impex ^[4]
Melting Point	>200°C	ChemBK ^[5]
Solubility	Soluble in water	NOAA CAMEO Chemicals ^[6]

Determination of Molecular Weight: A Two-Pillar Approach

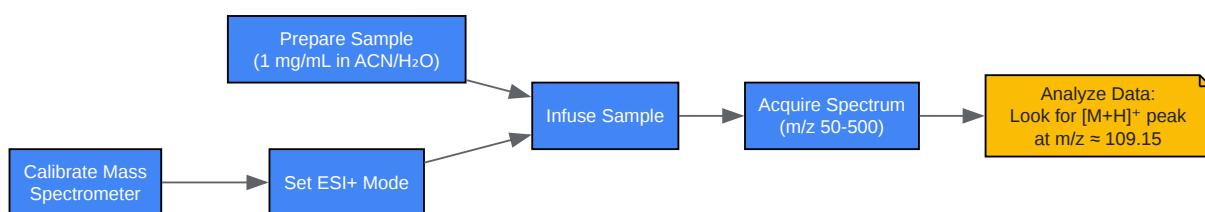
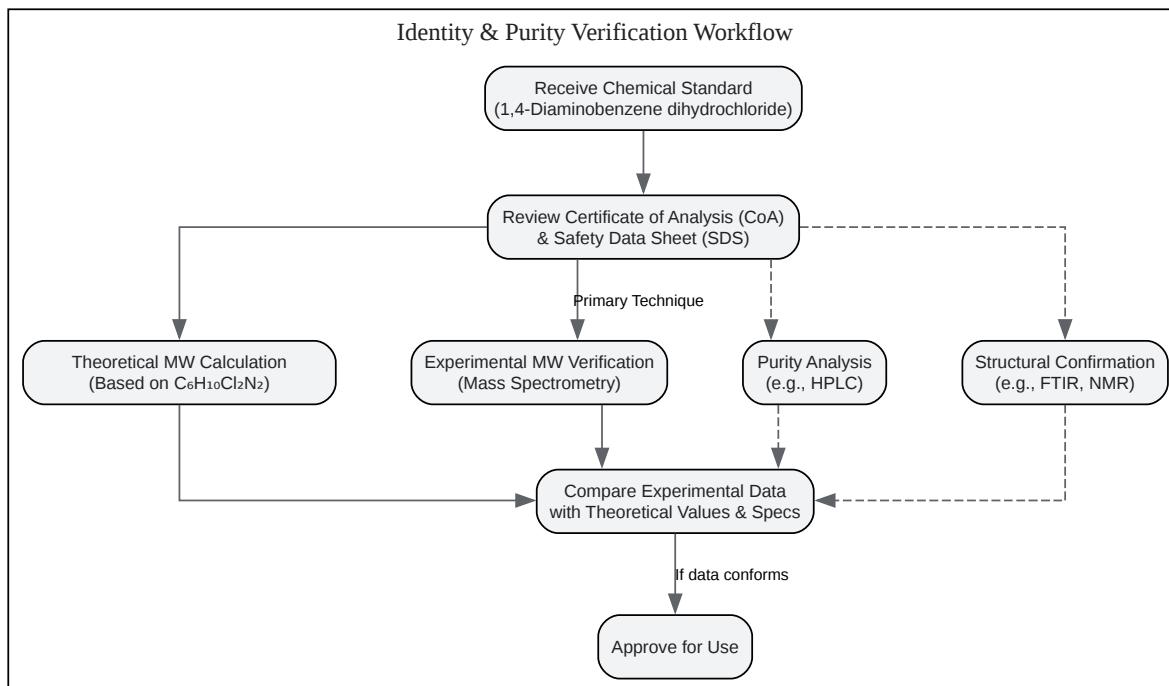
The determination of a compound's molecular weight rests on two pillars: theoretical calculation derived from its atomic composition and experimental verification using analytical instrumentation. This dual approach provides the highest level of confidence in the identity and purity of a chemical substance.

Pillar 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms present in the molecular formula. The established molecular formula for **1,4-Diaminobenzene dihydrochloride** is C₆H₁₀Cl₂N₂.^{[1][3]}

The calculation is as follows:

- Carbon (C): 6 atoms \times 12.011 u = 72.066 u
- Hydrogen (H): 10 atoms \times 1.008 u = 10.080 u
- Chlorine (Cl): 2 atoms \times 35.453 u = 70.906 u
- Nitrogen (N): 2 atoms \times 14.007 u = 28.014 u



Total Molecular Weight = 72.066 + 10.080 + 70.906 + 28.014 = 181.066 g/mol

This calculated value is widely accepted and reported in numerous chemical databases and by suppliers.^{[1][3][4]}

Pillar 2: Experimental Verification Workflow

While the theoretical weight provides a precise expected value, experimental verification is a mandatory quality control step in any research or manufacturing setting. It confirms the identity of the substance and can provide initial indications of its purity. Mass spectrometry is the definitive technique for this purpose.

The general workflow for the verification of a chemical standard like **1,4-Diaminobenzene dihydrochloride** is illustrated below. This process ensures that the material is correctly identified and meets the required quality standards before use.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. 1,4-Phenylenediamine dihydrochloride [himedialabs.com]
- 3. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Molecular weight of 1,4-Diaminobenzene dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120879#molecular-weight-of-1-4-diaminobenzene-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

